molecular formula C15H15N7O2S B2920427 4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207012-91-6

4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2920427
CAS No.: 1207012-91-6
M. Wt: 357.39
InChI Key: PBJFHHOENZXGCU-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N7O2S and its molecular weight is 357.39. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of specific target identification, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Based on its chemical properties, it is predicted to have a density of 143±01 g/cm3 This could potentially influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its mode of action, it is challenging to predict its potential effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its predicted acidity coefficient is 11.22±0.40 , suggesting that it may be more stable and active in slightly acidic environments.

Properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2S/c1-7-6-11(17-14(24)12-8(2)19-21-25-12)22(20-7)15-16-10-5-3-4-9(10)13(23)18-15/h6H,3-5H2,1-2H3,(H,17,24)(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJFHHOENZXGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(N=NS2)C)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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